methyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoate
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Overview
Description
METHYL 2-{4-OXO-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL}PROPANOATE is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a phenyl group attached to the pyrazole ring. This unique structure contributes to its chemical reactivity and biological properties.
Preparation Methods
The synthesis of METHYL 2-{4-OXO-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL}PROPANOATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials, such as 2-methyl-3-nitroaniline, with reagents like sodium nitrite (NaNO2) and potassium iodide (KI) to form intermediate compounds . These intermediates undergo further cyclization and functional group modifications to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.
Chemical Reactions Analysis
METHYL 2-{4-OXO-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL}PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The phenyl group in the compound can participate in electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Cyclization: The compound can undergo intramolecular cyclization reactions to form various fused ring systems, depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds and can be used as a building block for designing new molecules with desired properties.
Biology: The compound exhibits significant biological activities, including antiviral, anticancer, and antimicrobial properties. It has been investigated for its potential to inhibit specific enzymes and pathways involved in disease progression.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-{4-OXO-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL}PROPANOATE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing their normal function . This inhibition can disrupt cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound’s ability to interact with nucleic acids and proteins contributes to its antiviral and antimicrobial activities.
Comparison with Similar Compounds
METHYL 2-{4-OXO-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL}PROPANOATE can be compared with other pyrazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: This compound shares the same core structure but may have different substituents, leading to variations in biological activity and chemical reactivity.
Pyrazolo[4,3-e][1,2,4]triazine: Another similar compound with a different fused ring system, which can exhibit distinct biological properties and applications.
Pyrazolo[3,4-b]quinoline: This compound has a quinoline ring fused to the pyrazole ring, resulting in unique chemical and biological characteristics.
The uniqueness of METHYL 2-{4-OXO-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL}PROPANOATE lies in its specific substituents and the resulting biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C15H14N4O3 |
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Molecular Weight |
298.30 g/mol |
IUPAC Name |
methyl 2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanoate |
InChI |
InChI=1S/C15H14N4O3/c1-10(15(21)22-2)18-9-16-13-12(14(18)20)8-17-19(13)11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI Key |
CIOFJDNZWWINQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)N1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
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